S-[2-(4-Pyridyl)ethyl] thiolactic acid S-[2-(4-Pyridyl)ethyl] thiolactic acid
Brand Name: Vulcanchem
CAS No.: 887407-43-4
VCID: VC20753226
InChI: InChI=1S/C10H13NO2S/c1-8(10(12)13)14-7-4-9-2-5-11-6-3-9/h2-3,5-6,8H,4,7H2,1H3,(H,12,13)
SMILES: CC(C(=O)O)SCCC1=CC=NC=C1
Molecular Formula: C10H13NO2S
Molecular Weight: 211.28 g/mol

S-[2-(4-Pyridyl)ethyl] thiolactic acid

CAS No.: 887407-43-4

Cat. No.: VC20753226

Molecular Formula: C10H13NO2S

Molecular Weight: 211.28 g/mol

* For research use only. Not for human or veterinary use.

S-[2-(4-Pyridyl)ethyl] thiolactic acid - 887407-43-4

CAS No. 887407-43-4
Molecular Formula C10H13NO2S
Molecular Weight 211.28 g/mol
IUPAC Name 2-(2-pyridin-4-ylethylsulfanyl)propanoic acid
Standard InChI InChI=1S/C10H13NO2S/c1-8(10(12)13)14-7-4-9-2-5-11-6-3-9/h2-3,5-6,8H,4,7H2,1H3,(H,12,13)
Standard InChI Key LGYLJQDADOUQHJ-UHFFFAOYSA-N
SMILES CC(C(=O)O)SCCC1=CC=NC=C1
Canonical SMILES CC(C(=O)O)SCCC1=CC=NC=C1

Chemical Structure and Nomenclature

S-[2-(4-Pyridyl)ethyl] thiolactic acid (CAS: 887407-43-4) contains a pyridine ring connected to a thiolactic acid moiety via an ethyl linker. This arrangement creates a molecule with both aromatic and acidic properties, contributing to its potential chemical versatility.

Systematic Naming and Identifiers

The compound possesses several systematic names and identifying codes that are recognized in chemical databases and literature:

Identification ParameterValue
IUPAC Name2-(2-pyridin-4-ylethylsulfanyl)propanoic acid
CAS Registry Number887407-43-4
Molecular FormulaC₁₀H₁₃NO₂S
InChIInChI=1S/C10H13NO2S/c1-8(10(12)13)14-7-4-9-2-5-11-6-3-9/h2-3,5-6,8H,4,7H2,1H3,(H,12,13)
InChIKeyLGYLJQDADOUQHJ-UHFFFAOYSA-N
SMILESCC(C(=O)O)SCCC1=CC=NC=C1

The compound is also known by several synonyms including 2-((2-(pyridin-4-yl)ethyl)thio)propanoic acid and 2-[[2-(4-Pyridinyl)ethyl]thio]propanoic acid .

Structural Components

The molecular structure can be divided into three key components:

  • A pyridine ring (heterocyclic aromatic) at one end

  • An ethyl (-CH₂CH₂-) linker chain in the middle

  • A thiolactic acid group (containing a chiral carbon, a sulfur atom, and a carboxylic acid function) at the other end

This arrangement creates a molecule with multiple potential interaction sites, including hydrogen bond acceptors (pyridine nitrogen and carboxyl oxygen atoms) and a hydrogen bond donor (carboxylic acid) .

Physical and Chemical Properties

S-[2-(4-Pyridyl)ethyl] thiolactic acid exists as a white crystalline solid with specific physical properties that define its behavior in various environments and applications.

Physical Characteristics

The compound's empirical properties provide important information for handling, storage, and application considerations:

PropertyValue
Physical StateSolid
AppearanceWhite Crystalline
Melting Point117-118°C
Molecular Weight211.28 g/mol
Exact Mass211.06669983 Da

These physical characteristics indicate a relatively stable compound with moderate thermal stability, as evidenced by its melting point range .

Solubility Profile

The compound demonstrates solubility in a range of organic solvents, which is valuable information for laboratory applications and processing:

SolventSolubility
DichloromethaneSoluble
DMF (Dimethylformamide)Soluble
DMSO (Dimethyl sulfoxide)Soluble
EtherSoluble
Ethyl AcetateSoluble
MethanolSoluble

The solubility pattern reveals that S-[2-(4-Pyridyl)ethyl] thiolactic acid has good compatibility with polar and moderately polar organic solvents, which suggests potential versatility in organic synthesis applications .

Molecular Properties

The compound possesses several computational properties that provide insight into its potential chemical behavior and interactions:

PropertyValue
XLogP3-AA1.8
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count5
Topological Polar Surface Area75.5 Ų
Heavy Atom Count14
Complexity181

With a moderate XLogP3-AA value of 1.8, the compound shows a balance between hydrophilicity and lipophilicity. The combination of hydrogen bond donors and acceptors, along with the topological polar surface area of 75.5 Ų, suggests the compound has good potential for intermolecular interactions .

Structural Features and Reactivity

The structural arrangement of S-[2-(4-Pyridyl)ethyl] thiolactic acid contributes to its potential chemical reactivity and behavior in various chemical environments.

Functional Group Analysis

S-[2-(4-Pyridyl)ethyl] thiolactic acid contains several functional groups that define its chemical behavior:

  • Pyridine ring: A nitrogen-containing heterocyclic aromatic system with basic properties

  • Sulfide (thioether) linkage: A sulfur bridge connecting the aliphatic chains

  • Carboxylic acid group: An acidic functional group capable of hydrogen bonding and acid-base reactions

  • Methyl branch: A substituent on the alpha carbon that creates a stereocenter

These functional groups provide multiple sites for potential chemical reactions, including acid-base interactions, nucleophilic and electrophilic reactions, and coordination chemistry .

Analytical Identification

For research and quality control purposes, several analytical methods can be employed to identify and characterize S-[2-(4-Pyridyl)ethyl] thiolactic acid.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) or gas chromatography coupled with mass spectrometry (GC-MS) would be suitable methods for analyzing S-[2-(4-Pyridyl)ethyl] thiolactic acid, leveraging its molecular weight of 211.28 g/mol and characteristic fragmentation patterns .

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